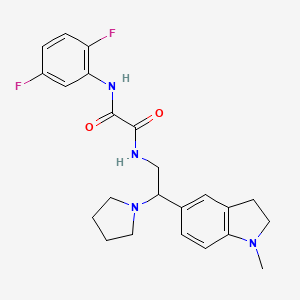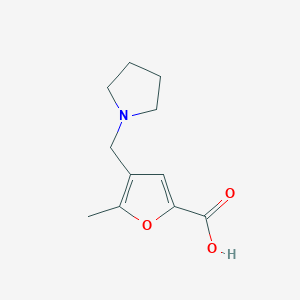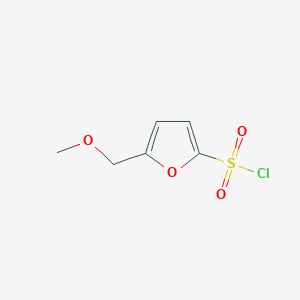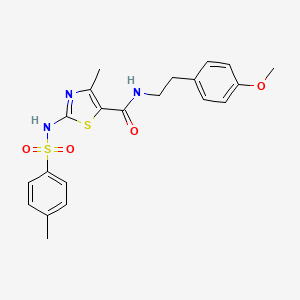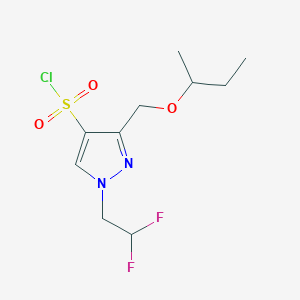
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential application in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has significant biochemical and physiological effects. It has been shown to reduce the levels of various pro-inflammatory cytokines and chemokines in the body. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity and selectivity. It is also relatively easy to synthesize and purify. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of more potent and selective analogs for use as anti-inflammatory agents. Another potential direction is the study of its potential application in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a highly reactive and selective reagent that has gained significant attention in the field of scientific research. It has shown significant potential as an anti-inflammatory agent and has been studied for its potential application in the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl hydrazide with thionyl chloride. The reaction takes place under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory activity and has been studied as a potential therapeutic agent for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O3S/c1-3-7(2)18-6-8-9(19(11,16)17)4-15(14-8)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCVCKFTYOFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
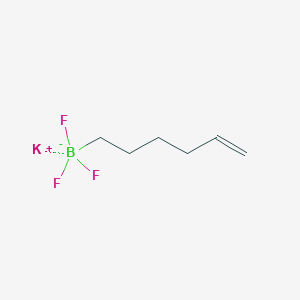

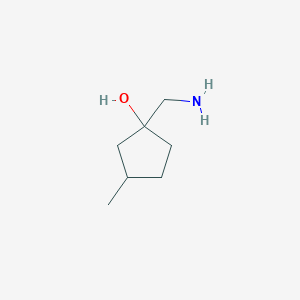
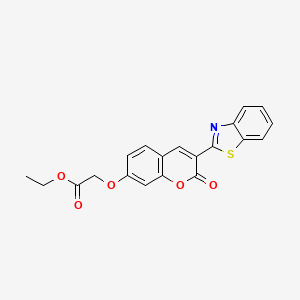
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

